Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-9-7-18(8-10-20)13-16-30(26,27)23-17-19-11-14-24(15-12-19)22(25)29-21-5-3-2-4-6-21/h2-10,19,23H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIOGGCMOXXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanopiperidine Reduction
4-Cyanopiperidine undergoes catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) reduction to yield 4-(aminomethyl)piperidine. LiAlH₄ in tetrahydrofuran (THF) at reflux achieves 85–90% conversion.
Reaction Conditions :
- Substrate : 4-Cyanopiperidine (1.0 equiv)
- Reductant : LiAlH₄ (3.0 equiv)
- Solvent : THF, reflux, 12 hours
- Workup : Quench with Na₂SO₄·10H₂O, filter, concentrate
Amine Protection
The primary amine is protected as a tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps:
Procedure :
- Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Dichloromethane (DCM), 0°C to room temperature, 6 hours
- Yield : 90–95%
Piperidine Esterification with Phenyl Chloroformate
The Boc-protected 4-(aminomethyl)piperidine reacts with phenyl chloroformate under basic conditions to install the carboxylate ester:
Optimized Protocol :
- Base : Triethylamine (Et₃N, 2.0 equiv)
- Solvent : DCM, 0°C, 2 hours
- Yield : 75–80%
- Deprotection : 4M HCl in dioxane removes the Boc group, yielding 4-(aminomethyl)piperidine-1-carboxylate hydrochloride (95% yield).
Synthesis of 2-(4-Methoxyphenyl)ethylsulfonyl Chloride
Thiol Oxidation
4-Methoxyphenethyl thiol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid:
Conditions :
- Oxidant : 30% H₂O₂ (3.0 equiv)
- Solvent : Acetic acid, 50°C, 8 hours
- Intermediate : 2-(4-Methoxyphenyl)ethanesulfonic acid (85% yield)
Sulfonyl Chloride Formation
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride:
Procedure :
- Reagent : PCl₅ (1.5 equiv)
- Solvent : Thionyl chloride (SOCl₂), reflux, 4 hours
- Yield : 70–75%
Sulfonamide Coupling Reaction
The free amine of 4-(aminomethyl)piperidine-1-carboxylate reacts with 2-(4-methoxyphenyl)ethylsulfonyl chloride in the presence of a base:
Key Parameters :
- Base : Pyridine (2.0 equiv) or Et₃N
- Solvent : DCM, 0°C to room temperature, 12 hours
- Workup : Wash with 1M HCl, brine, dry over Na₂SO₄
- Yield : 60–65%
Purification and Characterization
Crystallization
The crude product is recrystallized from isopropyl alcohol (IPA) to remove unreacted sulfonyl chloride and byproducts:
Conditions :
- Solvent : IPA (10 vol), heat to 75°C, cool to 15°C
- Purity : >98% (HPLC)
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, phenyl), 4.10 (s, OCH₃), 3.85–3.70 (m, piperidine CH₂), 2.95 (s, SO₂NH).
- MS (ESI+) : m/z 459.2 [M+H]⁺ (calculated: 458.5).
Comparative Analysis of Methodologies
Sulfonylation Efficiency
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems, as demonstrated in analogous syntheses.
Solvent Impact on Esterification
Polar aprotic solvents (e.g., DMF) increase carboxylate activation but may hydrolyze sulfonyl chlorides. DCM balances reactivity and stability.
Industrial-Scale Considerations
Patent US8697876B2 highlights transfer hydrogenation for piperidine methylation, but here, the absence of N-alkylation simplifies scale-up. Key factors include:
- Cost : PCl₅ vs. SOCl₂ for sulfonyl chloride synthesis
- Safety : Exothermic reactions during LiAlH₄ reduction require controlled addition.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H30N2O4S
- Molecular Weight : 432.5 g/mol
- CAS Number : 1235665-64-1
The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to mimic natural neurotransmitters. The presence of a methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Central Nervous System Disorders
Research indicates that compounds with similar structures to Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate exhibit properties as selective serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are being investigated for their potential in treating various central nervous system disorders, including:
- Depression
- Anxiety Disorders
- Obsessive-Compulsive Disorder (OCD)
- Panic Disorders
Studies have shown that the piperidine moiety can enhance binding affinity to serotonin receptors, making it a promising candidate for developing antidepressants and anxiolytics .
Pain Management
Analogs of this compound have demonstrated significant interactions with opioid mu-receptors, suggesting potential applications in pain management. The binding affinity to these receptors indicates that it could be effective in developing analgesics with reduced side effects compared to traditional opioids .
Antioxidant Activity
Preliminary studies have suggested that derivatives of this compound may possess antioxidant properties. This could open avenues for its use in formulations aimed at reducing oxidative stress-related conditions, such as neurodegenerative diseases .
Case Study 1: Antidepressant Properties
A study conducted on a series of piperidine derivatives similar to this compound revealed their efficacy as SNRIs. The results indicated significant improvements in behavioral models of depression, supporting the hypothesis that this class of compounds can modulate neurotransmitter levels effectively .
Case Study 2: Opioid Receptor Interaction
Research focusing on the interaction of piperidine derivatives with opioid receptors demonstrated that certain modifications led to enhanced agonistic activity at mu-receptors. This suggests that this compound could be optimized for better analgesic effects while minimizing adverse reactions associated with conventional opioids .
Conclusion and Future Directions
This compound presents a multifaceted profile with promising applications in pharmacology, particularly concerning central nervous system disorders and pain management. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Further studies focusing on structure-activity relationships (SAR) will be crucial in optimizing this compound for clinical use. Additionally, exploring its antioxidant properties may yield new applications in combating oxidative stress-related diseases.
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Central Nervous System Disorders | Depression, Anxiety, OCD | Serotonin/Norepinephrine Reuptake Inhibition |
| Pain Management | Analgesics | Opioid Receptor Agonism |
| Antioxidant Activity | Neurodegenerative Diseases | Reducing Oxidative Stress |
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Phenyl 4-((4-methoxyphenyl)amino)methyl)piperidine-1-carboxylate
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, sulfonamide group, and methoxyphenyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 365.45 g/mol
This compound features a piperidine ring substituted with a phenyl group and an ethylsulfonamide moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Research indicates that compounds with similar piperidine structures often engage in:
- Receptor Binding : Many piperidine derivatives act as ligands for neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and behavior.
- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in metabolic pathways, leading to changes in physiological responses.
Biological Activity Data
Table 1 summarizes key biological activities reported for similar compounds in the literature:
Case Studies and Research Findings
- Antidepressant Effects : A study demonstrated that piperidine derivatives can significantly enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. This aligns with findings from related compounds that target serotonin receptors effectively .
- Analgesic Properties : Research indicated that phenyl piperidine derivatives exhibit potent analgesic effects in animal models by acting on mu-opioid receptors. This suggests potential applications in pain management .
- Anti-inflammatory Activity : Another investigation revealed that similar compounds could inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
- Antitumor Activity : A recent study found that certain piperidine-based compounds induced apoptosis in various cancer cell lines, indicating their potential as anticancer agents .
Q & A
Basic: What are the standard synthetic routes for preparing Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Sulfonamide Formation : Coupling 2-(4-methoxyphenyl)ethanesulfonyl chloride with a piperidine intermediate containing a primary amine group, often under Schotten-Baumann conditions (base catalysis in aqueous/organic biphasic systems) .
- Esterification : Introduction of the phenyl carboxylate group via reaction with phenyl chloroformate in anhydrous solvents like dichloromethane, using triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Validation relies on spectroscopic and chromatographic methods:
- NMR : H and C NMR confirm regiochemistry of the sulfonamido-methyl group and piperidine substitution patterns. For example, the methylene protons adjacent to the sulfonamide group typically resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and detects side products like unreacted intermediates .
Advanced: How can reaction yields be optimized for the sulfonamide coupling step?
Answer:
Yield optimization requires addressing steric hindrance and solubility:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine group .
- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., over-sulfonylation) .
- Catalysis : Additives like 4-dimethylaminopyridine (DMAP) accelerate sulfonyl chloride activation, improving yields from ~60% to >85% .
- Workup Strategies : Rapid extraction into dichloromethane followed by brine washes removes unreacted sulfonyl chloride .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
Discrepancies may arise from assay conditions or compound stability:
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC/IC trends .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that may reduce observed activity .
- Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR exploration focuses on modular modifications:
- Piperidine Substitution : Replace the phenyl carboxylate with tert-butyl or benzyl groups to assess steric effects on target binding .
- Sulfonamide Linker Optimization : Vary the ethylene spacer length (e.g., propyl vs. ethyl) to modulate conformational flexibility .
- Methoxy Group Functionalization : Introduce electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses in target proteins like kinases or GPCRs .
Basic: What are the key stability considerations for storing this compound?
Answer:
Stability is influenced by functional group reactivity:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the phenyl ester and methoxy groups .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide or ester linkages .
- Oxygen Exclusion : Argon or nitrogen gas purging minimizes oxidation of the piperidine ring .
Advanced: How can regioselectivity challenges in piperidine functionalization be addressed?
Answer:
Regioselectivity is controlled via:
- Protecting Groups : Temporarily block the piperidine nitrogen with Boc (tert-butoxycarbonyl) to direct sulfonamidation to the methylene position .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination) enables selective C–N bond formation at specific positions .
- Steric Guidance : Bulky reagents (e.g., trityl chloride) favor reactions at less hindered sites .
Basic: What analytical methods are recommended for detecting impurities?
Answer:
- LC-MS/MS : Identifies low-abundance impurities (e.g., de-esterified byproducts) with tandem mass fragmentation .
- NMR Spin-Saturation Transfer : Detects diastereomeric impurities in chiral derivatives .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content) to rule out hydrate or solvent adducts .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Answer:
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control during sulfonamide coupling .
- Crystallization Engineering : Use anti-solvent addition (e.g., water into ethanol) to improve crystal morphology and filtration efficiency .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing batch failures .
Advanced: How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
- Dynamic NMR Studies : Variable-temperature H NMR detects conformational flexibility that may explain discrepancies between solution and solid-state structures .
- X-Ray Crystallography : Resolve absolute stereochemistry and confirm hydrogen-bonding networks that NMR alone cannot .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate proposed conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
